

purity and analysis of 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid

Cat. No.: B1373083

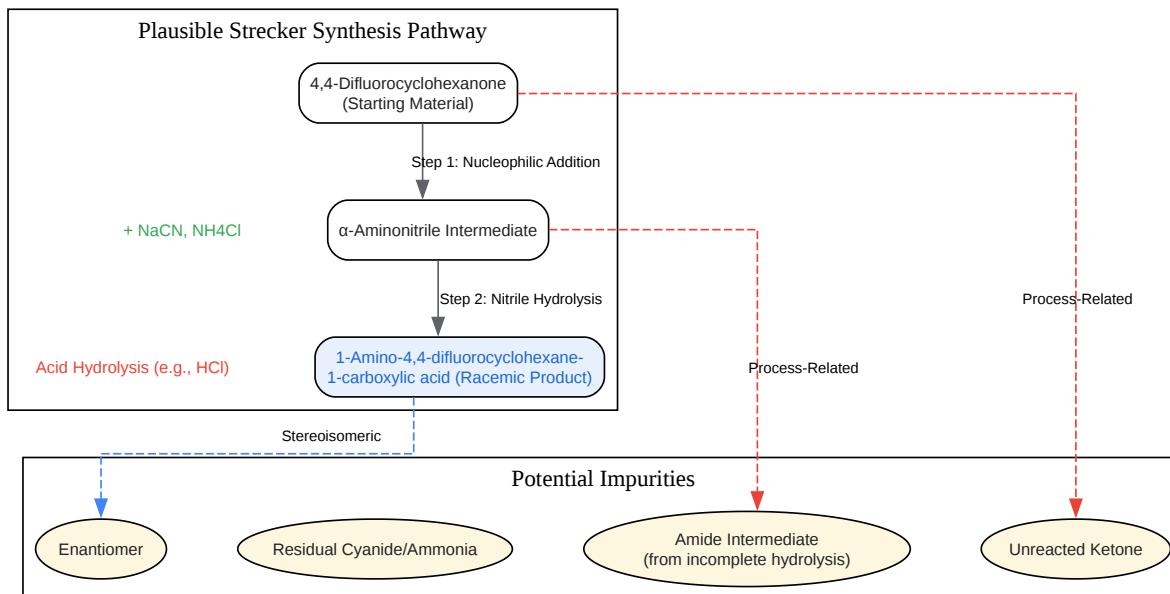
[Get Quote](#)

An In-depth Technical Guide to the Purity and Analysis of **1-Amino-4,4-difluorocyclohexane-1-carboxylic acid**

Prepared by: Gemini, Senior Application Scientist

Abstract

1-Amino-4,4-difluorocyclohexane-1-carboxylic acid is a non-proteinogenic, cyclic amino acid whose unique structural features are of significant interest to researchers in drug development and chemical biology. The introduction of a gem-difluoro group onto the cyclohexane ring can profoundly influence a molecule's metabolic stability, lipophilicity, and conformational preferences, making it a valuable building block for novel therapeutics.[\[1\]](#)[\[2\]](#) Ensuring the purity and correct stereochemical configuration of this compound is paramount for its application in synthesis and biological screening. This guide provides a comprehensive framework for the analytical characterization of **1-Amino-4,4-difluorocyclohexane-1-carboxylic acid**, detailing robust methodologies for identity confirmation, chemical purity assessment, and enantiomeric purity determination. We present field-proven protocols and explain the scientific rationale behind the selection of specific analytical techniques, empowering researchers to establish a self-validating quality control system.


Physicochemical Properties and Structural Significance

The defining feature of this molecule is the C4-gem-difluoro substitution. Fluorine's high electronegativity and small van der Waals radius introduce unique electronic and steric properties without significantly increasing molecular size.[\[2\]](#) The two fluorine atoms lock the cyclohexane ring conformation and modulate the pKa of the amino and carboxylic acid groups, impacting solubility, crystal packing, and binding interactions with biological targets.

Property	Value	Reference
CAS Number	1240529-10-5	[3] [4]
Molecular Formula	C ₇ H ₁₁ F ₂ NO ₂	[3] [4]
Molecular Weight	179.17 g/mol	[4]
Physical Form	Solid	
Typical Purity	≥97%	[4]
InChI Key	QKHFDEBCLOAUQX- UHFFFAOYSA-N	[4]

Plausible Synthetic Route and Potential Impurities

A thorough understanding of potential impurities begins with a likely synthetic pathway. A common and efficient method for synthesizing α -amino acids is the Strecker synthesis. This route, starting from the corresponding ketone, provides a clear map of potential process-related and stereoisomeric impurities.

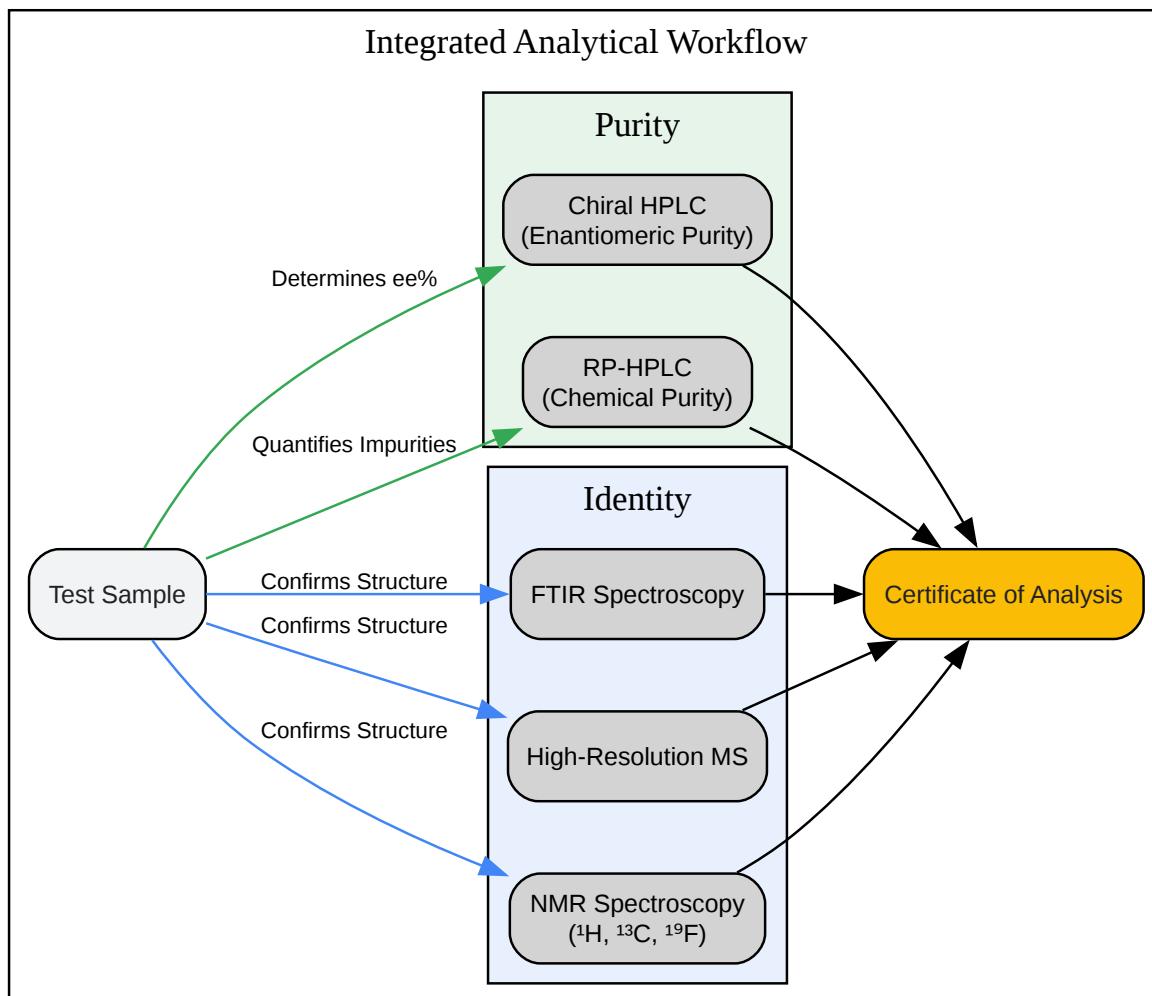

[Click to download full resolution via product page](#)

Figure 1: Plausible synthesis and resulting potential impurities.

The key takeaway is that the synthesis naturally produces a racemic mixture, meaning the final product will contain both enantiomers unless a chiral resolution step is performed. Therefore, enantiomeric purity is a critical quality attribute.

Comprehensive Analytical Workflow

A multi-technique approach is essential for a complete and trustworthy analysis. The workflow should be designed to confirm identity, quantify the main component against impurities, and resolve the enantiomers.

[Click to download full resolution via product page](#)

Caption: Overall workflow for comprehensive analysis.

Identity Confirmation

NMR is the cornerstone of structural elucidation. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides unambiguous confirmation of the molecular structure.

- ¹H NMR: The spectrum will show complex multiplets for the cyclohexane protons. Critically, the carboxylic acid proton (–COOH) will appear as a broad singlet in the highly deshielded region of 10-12 ppm, a distinctive feature for this functional group.^[5] The absence of a proton signal at the C1 position confirms the quaternary nature of this carbon.

- ^{13}C NMR: The carbonyl carbon of the carboxylic acid is expected in the 170-185 ppm range. [6] The C-F carbons will exhibit large one-bond coupling constants ($^{1}\text{J}_{\text{CF}}$), and adjacent carbons will show smaller two- and three-bond couplings, providing definitive evidence of fluorination.
- ^{19}F NMR: This is the most direct and sensitive method for confirming the presence and chemical environment of the fluorine atoms.[7][8] For **1-Amino-4,4-difluorocyclohexane-1-carboxylic acid**, a single signal (or a complex multiplet depending on proton coupling) will confirm the presence of the gem-difluoro group. ^{19}F NMR is also exceptionally useful for purity analysis, as fluorine-containing impurities will be readily detected.

HRMS is essential for confirming the elemental composition. By measuring the exact mass of the molecular ion ($[\text{M}+\text{H}]^+$), one can verify that the empirical formula matches $\text{C}_7\text{H}_{11}\text{F}_2\text{NO}_2$ with high accuracy (typically < 5 ppm mass error).

FTIR provides confirmation of key functional groups.

- O-H Stretch: A very broad absorption from 2500-3300 cm^{-1} is characteristic of the carboxylic acid O-H bond involved in hydrogen bonding.[5]
- C=O Stretch: A strong, sharp peak around 1710 cm^{-1} corresponds to the carbonyl of the carboxylic acid.[5]
- N-H Stretch: A medium intensity peak around 3300-3500 cm^{-1} indicates the primary amine.

Chemical Purity Assessment by RP-HPLC

Because the target molecule lacks a strong UV chromophore, derivatization is necessary for sensitive detection by HPLC.[9][10] A pre-column derivatization method using o-phthalaldehyde (OPA) is an excellent choice as it specifically reacts with the primary amine to yield a highly fluorescent isoindole derivative.

- Reagent Preparation:
 - Borate Buffer (0.1 M, pH 9.5): Prepare a 0.1 M solution of sodium borate and adjust the pH with NaOH.

- OPA Reagent: Dissolve o-phthalaldehyde in the borate buffer to a final concentration of ~1 mg/mL, then add a small amount of a thiol (e.g., 3-mercaptopropionic acid) to activate it. [11] This reagent should be prepared fresh daily.
- Sample and Standard Preparation:
 - Accurately weigh and dissolve the sample and a reference standard in a suitable diluent (e.g., 0.1 N HCl or water/methanol).
- Derivatization (Automated or Manual):
 - In a vial, mix a defined volume of the sample/standard with an excess of the OPA reagent.
 - Allow the reaction to proceed for a fixed time (typically 1-2 minutes) at room temperature before injection.[10][11] The timing must be consistent for all samples and standards to ensure reproducibility.
- Chromatographic Conditions:

Parameter	Recommended Setting	Rationale
Column	C18, 2.1 x 100 mm, 1.8 μ m	Provides high-efficiency separation for small molecules.
Mobile Phase A	20 mM Sodium Phosphate, pH 7.8	Buffered aqueous phase for good peak shape.
Mobile Phase B	Acetonitrile/Methanol/Water (45:45:10)	Strong organic phase for eluting the derivatized analyte. [10]
Gradient	5% to 95% B over 15 minutes	A broad gradient ensures elution of all potential impurities.
Flow Rate	0.4 mL/min	Appropriate for a 2.1 mm ID column.
Column Temp.	30 °C	Ensures reproducible retention times.
Detector	Fluorescence (FLD)	Provides high sensitivity and selectivity for the OPA derivative.
Excitation (Ex)	340 nm	
Emission (Em)	455 nm	
Injection Vol.	2 μ L	

- Data Analysis:

- Calculate purity using the area percent method, where Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100.

Enantiomeric Purity Assessment

Determining the enantiomeric excess (ee%) is crucial. Chiral HPLC is the gold standard for this analysis, as it allows for the direct separation of the underderivatized enantiomers.

- Column Selection:

- The choice of chiral stationary phase (CSP) is critical. For underderivatized amino acids, zwitterionic CSPs (e.g., CHIRALPAK® ZWIX) are highly effective.[12][13] These columns operate via a double ion-pairing mechanism, providing excellent selectivity for zwitterionic molecules like amino acids. Crown ether-based columns are also a viable option.[12]

- Chromatographic Conditions:

Parameter	Recommended Setting (for Zwitterionic CSP)	Rationale
Column	CHIRALPAK® ZWIX(+) or ZWIX(-), 3.0 x 150 mm, 3 µm	Specifically designed for separating underderivatized amino acids.[13]
Mobile Phase	Methanol/Acetonitrile/Water with additives	The exact composition requires method development.
Additives	Formic Acid (FA) and Diethylamine (DEA)	These additives are crucial for controlling the ionization state of the analyte and the CSP, enabling the separation.[13]
Mode	Isocratic	Isocratic elution often provides the best resolution for chiral separations.
Flow Rate	0.5 mL/min	
Column Temp.	25 °C	Temperature can significantly impact chiral resolution.
Detector	Mass Spectrometer (MS) or Charged Aerosol Detector (CAD)	Since the underderivatized amino acid has no chromophore, universal detectors are required. MS is preferred for its sensitivity and specificity.

- Data Analysis:

- Identify the peaks corresponding to the two enantiomers (e.g., by running a racemic standard).
- Calculate the enantiomeric excess (ee%) using the formula: $ee\% = [(Area_1 - Area_2) / (Area_1 + Area_2)] \times 100$ (where $Area_1$ is the area of the major enantiomer and $Area_2$ is the area of the minor enantiomer).

Concluding Remarks

The robust analytical characterization of **1-Amino-4,4-difluorocyclohexane-1-carboxylic acid** is a non-negotiable prerequisite for its successful application in research and development. The workflow presented in this guide, combining spectroscopic and chromatographic techniques, provides a self-validating system for quality control. Identity is unequivocally confirmed with a suite of NMR, MS, and FTIR methods. Chemical purity is precisely quantified using a sensitive derivatization-HPLC-FLD method, while enantiomeric purity is accurately determined via direct analysis on a specialized chiral stationary phase. By implementing these rigorous analytical strategies, researchers can proceed with confidence, knowing that the quality of their starting material is well-defined and reliable.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. mdpi.com [mdpi.com]
- 3. 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid Supplier in Mumbai, 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid Trader, Maharashtra [chemicalmanufacturers.in]
- 4. 1-AMINO-4,4-DIFLUOROCYCLOHEXANE-1-CARBOXYLIC ACID [cymitquimica.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. myneni.princeton.edu [myneni.princeton.edu]
- 7. aapep.bocsci.com [aapep.bocsci.com]

- 8. researchgate.net [researchgate.net]
- 9. Analytical Methods for Amino Acids : Shimadzu (Nederland) [shimadzu.nl]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. shimadzu.com [shimadzu.com]
- 12. chiraltech.com [chiraltech.com]
- 13. chiraltech.com [chiraltech.com]
- To cite this document: BenchChem. [purity and analysis of 1-Amino-4,4-difluorocyclohexane-1-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1373083#purity-and-analysis-of-1-amino-4-4-difluorocyclohexane-1-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com